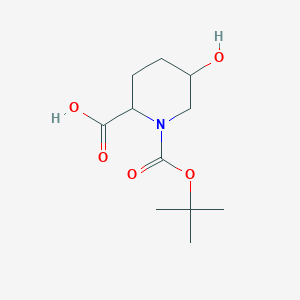

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid

Beschreibung

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid (CAS: 131950-00-0) is a Boc-protected piperidine derivative with a hydroxyl group at position 5 and a carboxylic acid moiety at position 2 of the six-membered piperidine ring. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective group for amines, enhancing stability during synthetic processes . This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, peptidomimetics, and chiral ligands. Its hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation, influencing solubility and reactivity in medicinal chemistry applications .

Eigenschaften

IUPAC Name |

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOIPAZERNXIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131950-00-0 | |

| Record name | 1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are used to remove the tert-butoxycarbonyl group.

Major Products Formed:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxyl compound.

Substitution: Formation of a deprotected amine or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and intermediates.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and specialty materials

Wirkmechanismus

The mechanism of action of 1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is added to amines to protect them during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage. The deprotection process involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, releasing the free amine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally analogous Boc-protected piperidine and pyrrolidine derivatives, focusing on substituent positions, functional groups, and physicochemical properties. Key analogs include:

Key Findings:

Hydroxyl vs. Methoxy/Methyl Groups :

- The hydroxyl group at position 5 in the target compound enhances hydrophilicity and hydrogen bonding compared to methoxy or methyl analogs (e.g., 5-methoxy or 6,6-dimethyl derivatives) . This makes it more suitable for aqueous-phase reactions or targeting polar biological sites.

- Methoxy and methyl groups increase lipophilicity, improving membrane permeability but reducing solubility .

Carboxylic Acid Position: Carboxylic acid at position 2 (target compound) vs. position 3 (e.g., 5-methoxy-piperidine-3-carboxylic acid) alters electronic distribution and steric accessibility.

Aromatic and Heterocyclic Modifications :

- The phenyl group in 4-phenylpiperidine-2-carboxylic acid introduces π-π stacking interactions, useful in receptor-ligand binding .

- Thiazole-containing analogs (e.g., ) exhibit unique bioactivity due to sulfur’s electronegativity and metal-binding capacity .

Safety and Reactivity :

- Boc-protected piperidines with phenyl or bulky substituents (e.g., 4-phenyl or 6,6-dimethyl) may pose higher toxicity risks (e.g., H302, H315 hazards) compared to hydroxylated derivatives .

Biologische Aktivität

1-tert-Butoxycarbonyl-5-hydroxy-piperidine-2-carboxylic acid, also known as (2R,5S)-5-hydroxypiperidine-2-carboxylic acid, is a chiral compound with significant implications in medicinal chemistry and biological research. The unique structure of this compound, characterized by a piperidine ring and a hydroxyl group, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (2R,5S)-5-hydroxypiperidine-2-carboxylic acid |

| Molecular Formula | C11H19NO4 |

| CAS Number | 131950-00-0 |

| Molecular Weight | 229.28 g/mol |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with various biological targets, potentially altering their functions and influencing cellular processes. Understanding these interactions is crucial for determining its pharmacological applications.

Pharmacological Activity

Research has indicated that this compound may exhibit various biological activities:

Case Studies and Research Findings

Several studies have highlighted the potential applications of piperidine derivatives in pharmacology:

- Inhibitory Effects on Cancer Cells : A study examined the effects of piperidine derivatives on MDA-MB-231 triple-negative breast cancer cells. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range . Although not directly involving this compound, these findings underscore the potential of similar compounds in cancer therapy.

- Metabolic Pathway Interactions : Research into piperidine derivatives has suggested their involvement in metabolic pathways, particularly as mimetics for natural amino acids. This property can be leveraged to study enzyme-substrate interactions and protein folding dynamics.

- Toxicity Assessments : Preliminary toxicity studies on related compounds have shown no acute toxicity at high concentrations (up to 2000 mg/kg) in animal models . Such findings are crucial for assessing the safety profile of new therapeutic agents derived from this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.